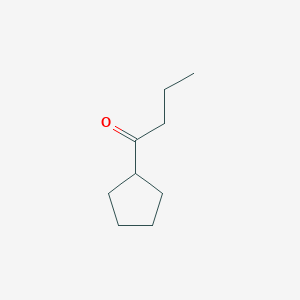

1-Cyclopentylbutan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXITNMMJFSULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984984 | |

| Record name | 1-Cyclopentylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-68-3 | |

| Record name | 1-Butanone, 1-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC52300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentylbutan-1-one

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-cyclopentylbutan-1-one, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a ketone with the molecular formula C₉H₁₆O.[1][2] Its structure consists of a cyclopentyl ring attached to a butan-1-one chain.

-

IUPAC Name: this compound[1]

-

CAS Number: 6635-68-3[1]

-

SMILES: CCCC(=O)C1CCCC1[1]

-

InChI: InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3[1]

-

InChIKey: GUXITNMMJFSULS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | [1][2] |

| Monoisotopic Mass | 140.120115130 Da | [1] |

| Purity | Min. 95% | [2][3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

| XLogP3 | 2.3 | [1] |

| LogP | 2.5458 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectroscopic and Analytical Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.12740 | 133.5 |

| [M+Na]⁺ | 163.10934 | 138.7 |

| [M-H]⁻ | 139.11284 | 136.2 |

| [M+NH₄]⁺ | 158.15394 | 156.6 |

| [M+K]⁺ | 179.08328 | 137.9 |

| [M+H-H₂O]⁺ | 123.11738 | 128.2 |

| [M+HCOO]⁻ | 185.11832 | 155.2 |

| [M+CH₃COO]⁻ | 199.13397 | 174.3 |

Data sourced from PubChemLite, calculated using CCSbase.[4]

Chemical Reactivity

This compound undergoes typical reactions of ketones. A notable reaction is the nucleophilic addition of cyanide, which is a key step in the formation of cyanohydrins.

Nucleophilic Addition with Cyanide: In the presence of potassium cyanide (KCN) and hydrogen cyanide (HCN), the cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.[5][6][7] This is followed by protonation of the resulting alkoxide intermediate by HCN to form the cyanohydrin product.[6][7]

The workflow for a typical analysis of chemical properties is outlined below.

The mechanism for the nucleophilic addition of cyanide to this compound is depicted below.

References

- 1. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]

- 5. Solved consider the reaction of this compound in | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. Solved Consider the reaction of this compound in | Chegg.com [chegg.com]

Technical Guide: Physicochemical Properties of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical and spectroscopic properties of 1-Cyclopentylbutan-1-one (CAS No. 6635-68-3). Due to a lack of publicly available experimental data for certain properties, this document combines computed data with estimations based on structurally similar compounds. Detailed experimental protocols for determining these properties are also provided to facilitate further research and characterization of this compound. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control who are working with or exploring the applications of this compound.

Introduction

This compound is a ketone with the molecular formula C₉H₁₆O.[1][2] Its structure consists of a cyclopentyl ring attached to a butan-1-one chain. Understanding the physicochemical properties of this compound is fundamental for its application in various fields, including as a versatile small molecule scaffold in drug discovery and as an intermediate in organic synthesis.[2] This document summarizes the available data and provides standardized methodologies for its experimental determination.

Physicochemical Properties

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][3] |

| CAS Number | 6635-68-3 | [1][4] |

| IUPAC Name | This compound | [4] |

| InChI Key | GUXITNMMJFSULS-UHFFFAOYSA-N | [4] |

| SMILES | CCCC(=O)C1CCCC1 | [1] |

| XLogP3-AA (Computed) | 2.3 | [3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |

| Hydrogen Bond Donor Count (Computed) | 0 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

Experimental Physical Properties (Estimated)

Direct experimental values for the following properties of this compound are not currently published. The values presented below are estimations based on the properties of other C9 ketones and related aliphatic ketones.[5][6][7][8]

| Property | Estimated Value | Notes |

| Boiling Point | 180 - 200 °C | Based on boiling points of other C9 ketones. The boiling point is influenced by molecular weight and intermolecular forces.[5][6] |

| Melting Point | Not Available | As an aliphatic ketone, it is expected to have a low melting point and likely exists as a liquid at room temperature.[4] |

| Density | ~0.88 g/cm³ | Estimated based on the density of similar aliphatic and C9 ketones.[7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents | Expected behavior for a medium-chain ketone with a significant nonpolar hydrocarbon component.[5] |

Spectroscopic Data (Estimated)

Experimental spectroscopic data for this compound is not available. The following are estimated spectral characteristics based on the analysis of structurally similar compounds, such as Cyclopentyl phenyl ketone and other aliphatic ketones.[10][11]

¹H NMR Spectroscopy (Estimated)

In a ¹H NMR spectrum, the following proton signals would be expected for this compound in a deuterated solvent like CDCl₃:

-

A triplet corresponding to the terminal methyl group (-CH₃) of the butyl chain.

-

A multiplet for the methylene (B1212753) group (-CH₂-) adjacent to the methyl group.

-

A triplet for the methylene group (-CH₂-) adjacent to the carbonyl group.

-

A multiplet for the methine proton (-CH-) on the cyclopentyl ring attached to the carbonyl group.

-

Multiplets for the methylene protons (-CH₂-) of the cyclopentyl ring.

¹³C NMR Spectroscopy (Estimated)

The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom:

-

A signal for the carbonyl carbon (C=O) in the downfield region.

-

Signals for the carbon atoms of the butyl chain.

-

Signals for the carbon atoms of the cyclopentyl ring.

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Absorption bands in the region of 2850-2960 cm⁻¹ due to C-H stretching vibrations of the aliphatic (butyl and cyclopentyl) groups.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physical and spectroscopic properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-method with a Thiele tube.

Distillation Method:

-

Place a small volume of this compound in a round-bottom flask with a boiling chip.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

Pycnometer Method:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.

-

Divide the mass of the liquid by the known volume of the pycnometer to obtain the density.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, acetone).

-

Add a few drops of this compound to the solvent.

-

Agitate the mixture and observe if the compound dissolves completely to form a homogeneous solution.

-

Record the compound as soluble, partially soluble, or insoluble in the respective solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is appropriate for the spectrometer.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using a neat sample between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

Neat Sample Method:

-

Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for the determination of physicochemical properties.

Conclusion

This technical guide consolidates the currently available and estimated physicochemical and spectroscopic properties of this compound. While computed data provides a foundational understanding, the lack of extensive experimental data highlights the need for further empirical investigation. The detailed experimental protocols included herein offer a standardized approach for researchers to obtain reliable data, which will be crucial for the confident application of this compound in drug development and other scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6635-68-3 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. 5-Nonanone [webbook.nist.gov]

- 9. Transparent And Coloress C9 Solvent With Density Of 0.875 At 20'c at 234000.00 INR at Best Price in Kolkata | Industrial Chemical Corporation [tradeindia.com]

- 10. benchchem.com [benchchem.com]

- 11. Cyclopentyl methyl ketone | C7H12O | CID 22326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopentylbutan-1-one (CAS Number: 6635-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentylbutan-1-one, a ketone with the CAS number 6635-68-3. The document consolidates available data on its chemical and physical properties, safety and handling, and known chemical reactivity. Due to a notable scarcity of published research, this guide also outlines general, plausible synthetic and analytical methodologies based on established organic chemistry principles. This guide highlights the current knowledge gaps, particularly in the areas of biological activity and drug development applications, to inform future research endeavors.

Chemical and Physical Properties

This compound is a simple ketone featuring a cyclopentyl ring attached to a butanoyl group. Its fundamental properties are summarized in the table below. It is important to note that while some physical properties like boiling and melting points have not been consistently reported in publicly available literature, others have been computationally predicted.

| Property | Value | Source |

| CAS Number | 6635-68-3 | [1] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC(=O)C1CCCC1 | [1] |

| InChI | InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | [1] |

| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [3] |

| Predicted XlogP | 2.3 | [1] |

| Predicted Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis and Manufacturing

Postulated Synthetic Routes

Two common methods for the synthesis of ketones like this compound are the oxidation of a corresponding secondary alcohol and the Friedel-Crafts acylation of a suitable aromatic precursor.

2.1.1. Oxidation of 1-Cyclopentylbutan-1-ol

A straightforward method would involve the oxidation of the secondary alcohol, 1-cyclopentylbutan-1-ol.

-

Experimental Protocol (General):

-

Dissolve 1-cyclopentylbutan-1-ol in a suitable organic solvent such as dichloromethane.

-

Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

-

2.1.2. Friedel-Crafts Acylation

While less direct for this aliphatic ketone, a conceptual workflow can be envisioned. A more relevant approach for similar structures might involve the reaction of an organometallic reagent with an acyl halide.

-

Experimental Workflow: Synthesis via Oxidation

Caption: A generalized workflow for the synthesis of this compound via oxidation of the corresponding secondary alcohol.

Chemical Reactivity

The primary site of reactivity for this compound is the carbonyl group. It is susceptible to nucleophilic attack.

Nucleophilic Addition: Cyanohydrin Formation

A known reaction of this compound is its reaction with hydrogen cyanide, typically in the presence of a catalytic amount of cyanide, to form a cyanohydrin.

-

Reaction Description: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated by hydrogen cyanide to yield the cyanohydrin product.

-

Reaction Workflow: Cyanohydrin Formation

Caption: Reaction pathway for the formation of a cyanohydrin from this compound.

Spectroscopic and Analytical Data

No publicly available experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. However, predicted mass spectrometry data is available.

| Adduct | m/z |

| [M+H]⁺ | 141.12740 |

| [M+Na]⁺ | 163.10934 |

| [M-H]⁻ | 139.11284 |

| [M+NH₄]⁺ | 158.15394 |

| [M+K]⁺ | 179.08328 |

| [M+H-H₂O]⁺ | 123.11738 |

| [M+HCOO]⁻ | 185.11832 |

| [M+CH₃COO]⁻ | 199.13397 |

Source: PubChemLite. These are predicted values.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of published data regarding the biological activity of this compound. No studies on its efficacy, mechanism of action, or potential as a therapeutic agent have been found in the public domain. One commercial supplier vaguely lists "healing drugs" as a potential application, but this claim is not substantiated by any scientific evidence in the available literature.

Given the absence of data, its potential in drug development is entirely speculative. Further research, including in vitro and in vivo screening, would be necessary to ascertain any pharmacological properties.

Safety and Handling

This compound is classified as a combustible liquid and is associated with several health hazards.

| Hazard Class | GHS Code | Description |

| Flammable liquids | H227 | Combustible liquid |

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |

Source: PubChem.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion and Future Directions

This compound is a chemical compound for which basic identifying and safety information is available. However, there is a pronounced deficit of in-depth technical data, particularly concerning detailed experimental protocols for its synthesis and reactions, comprehensive spectroscopic characterization, and any form of biological activity assessment. This guide has presented plausible synthetic and reaction workflows based on established chemical principles to bridge this information gap. The lack of biological data suggests that this compound is an underexplored area for drug discovery and development. Future research should focus on obtaining empirical spectroscopic data, optimizing and documenting synthetic procedures, and conducting a broad range of biological screenings to determine if this molecule holds any potential as a lead compound for therapeutic applications.

References

- 1. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ketone Bodies Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Cyclopentylbutan-1-one, a valuable ketone intermediate in organic synthesis. This document details the most viable synthetic pathways, complete with experimental protocols, quantitative data, and characterization methods to assist researchers in the effective preparation of this compound.

Introduction

This compound is a chemical compound with the molecular formula C₉H₁₆O. Its structure consists of a cyclopentyl ring attached to a butanoyl group. This ketone is a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The selection of an appropriate synthetic route is crucial for achieving high yields and purity. This guide will focus on the Grignard reaction as the primary and most efficient method for the synthesis of this compound. Alternative routes will also be briefly discussed to provide a comprehensive understanding of the available synthetic strategies.

Primary Synthetic Pathway: Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The synthesis of this compound via this pathway involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with a suitable butanoyl derivative. The most common and effective electrophile for this transformation is butanoyl chloride.

Reaction Scheme:

The overall transformation can be visualized as the nucleophilic attack of the cyclopentyl Grignard reagent on the electrophilic carbonyl carbon of butanoyl chloride, followed by the elimination of the chloride leaving group to form the ketone.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Grignard reaction.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activated, dry |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (0.10 mol) | Anhydrous |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Dry, inhibitor-free |

| Butanoyl Chloride | C₄H₇ClO | 106.55 | 10.65 g (0.10 mol) | Anhydrous |

| Saturated Aqueous NH₄Cl | NH₄Cl(aq) | - | 100 mL | For quenching |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying |

Equipment:

-

500 mL three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place the magnesium turnings in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the cyclopentyl bromide in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly turbid.

Step 2: Reaction with Butanoyl Chloride

-

Cool the freshly prepared Grignard reagent solution to -70 °C using a dry ice/acetone bath.

-

Dissolve butanoyl chloride in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the butanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. It is crucial to maintain a low temperature during the addition to prevent the secondary reaction of the initially formed ketone with another equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol.

-

After the addition is complete, allow the reaction mixture to stir at -70 °C for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of saturated aqueous ammonium (B1175870) chloride solution with stirring. This will quench the reaction and hydrolyze the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine all the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| Cyclopentyl Bromide | 0.10 mol |

| Magnesium | 0.11 mol |

| Butanoyl Chloride | 0.10 mol |

| Reaction Conditions | |

| Grignard Formation Temperature | Reflux of Diethyl Ether (~35 °C) |

| Reaction with Butanoyl Chloride Temperature | -70 °C |

| Reaction Time | 3-4 hours |

| Product | |

| Theoretical Yield | 14.02 g |

| Expected Yield | 70-80% |

Characterization of this compound

Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (t, 2H, -C(=O)-CH₂-), ~1.5-1.8 (m, 8H, cyclopentyl-H and -CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~212 (-C=O), ~52 (cyclopentyl-CH-C=O), ~45 (-C(=O)-CH₂-), ~30 (cyclopentyl-CH₂), ~26 (cyclopentyl-CH₂), ~18 (-CH₂-CH₃), ~14 (-CH₃) |

| IR (neat, cm⁻¹) | ~1710 (strong, C=O stretch) |

Alternative Synthetic Routes

While the Grignard reaction is the preferred method, other synthetic strategies can also be employed to synthesize this compound.

Reaction of Organolithium Reagent with Carboxylic Acid

This method involves the reaction of cyclopentyllithium (B3369451) with butanoic acid. Two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon acidic workup yields the ketone.

Reaction Scheme:

This method can be effective, but organolithium reagents are generally more reactive and require more stringent anhydrous and inert atmosphere conditions than Grignard reagents.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clear visual representation of the synthetic process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships for a successful synthesis.

Conclusion

This technical guide has outlined a reliable and detailed protocol for the synthesis of this compound using the Grignard reaction. By following the described procedures and paying close attention to the critical experimental parameters, researchers can effectively prepare this valuable ketone intermediate in good yield and purity. The provided characterization data will aid in the confirmation of the final product. The alternative synthetic route offers additional flexibility for researchers depending on the availability of starting materials and laboratory capabilities.

A Technical Guide to the IUPAC Nomenclature of 1-Cyclopentylbutan-1-one

Introduction

The systematic naming of organic compounds is a cornerstone of chemical communication, governed by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides a detailed analysis of the IUPAC name for the chemical structure commonly referred to as 1-Cyclopentylbutan-1-one, confirming its validity through a step-by-step application of established nomenclature rules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical nomenclature.

Structural Analysis and Application of IUPAC Rules

The name "this compound" is derived from a systematic process that identifies the principal functional group, the parent carbon chain, and any substituents. The validity of this name is confirmed by applying the IUPAC rules for naming ketones.

Key IUPAC Rules for Ketones:

-

The parent chain is the longest continuous carbon chain that contains the carbonyl group (C=O).

-

The chain is numbered to give the carbonyl carbon the lowest possible number.[1][2]

-

The suffix "-e" of the corresponding alkane is replaced with "-one".[3][4]

-

Substituents are named and numbered according to their position on the parent chain.

Step-by-Step Derivation:

-

Identification of the Principal Functional Group: The structure contains a carbonyl group (C=O) bonded to two carbon atoms, which defines it as a ketone. The ketone group takes precedence over alkyl groups in nomenclature.[1]

-

Selection of the Parent Chain: When a carbonyl group is part of an acyclic (non-ring) chain, that chain is considered the parent structure.[5] In this case, the longest continuous carbon chain containing the carbonyl carbon has four carbon atoms. Therefore, the parent alkane is "butane".

-

Numbering the Parent Chain: The butane (B89635) chain is numbered starting from the end closest to the carbonyl group to assign it the lowest possible locant. This places the carbonyl carbon at position 1.

-

Naming the Parent Ketone: The "-e" from butane is replaced with "-one", and the position of the carbonyl group is indicated, resulting in "butan-1-one".

-

Identification of Substituents: A cyclopentyl group is attached to the first carbon of the parent chain (the carbonyl carbon).

-

Assembling the Final Name: The substituent, with its locant, is prefixed to the name of the parent ketone. This leads to the final, correct IUPAC name: This compound .

The chemical database PubChem confirms that "this compound" is the correct IUPAC name for the structure with the molecular formula C₉H₁₆O.[6][7]

Data Presentation

To clarify the nomenclature process, the components of the name are summarized below.

| Component | Identification | IUPAC Rule Applied | Resulting Name Fragment |

| Principal Functional Group | Ketone (C=O) | Highest priority functional group determines the suffix. | -one |

| Parent Chain | Four-carbon acyclic chain | Longest continuous chain containing the ketone. | Butan- |

| Numbering | From right to left | Gives the carbonyl carbon the lowest number (1). | Butan-1-one |

| Substituent | Cyclopentyl ring | Group attached to the parent chain. | Cyclopentyl- |

| Substituent Position | Carbon-1 | Position of attachment on the parent chain. | 1-Cyclopentyl |

| Final Assembly | Substituent + Parent | Prefixed in order. | This compound |

Visualization of Nomenclature Logic

The logical workflow for determining the IUPAC name is illustrated below.

Caption: IUPAC nomenclature workflow for this compound.

Experimental Protocols

This section is not applicable as the determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental procedures.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. youtube.com [youtube.com]

- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-Cyclopentylbutan-1-one. The document details the compound's chemical identity, physicochemical properties, and a plausible synthetic route. While experimental spectroscopic data is not publicly available, this guide presents predicted data to aid in the characterization of this molecule. The information is structured to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is a ketone with a chemical formula of C9H16O.[1] Its structure consists of a cyclopentyl ring attached to the carbonyl carbon of a butan-1-one chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6635-68-3[1] |

| Molecular Formula | C9H16O[1] |

| SMILES | CCCC(=O)C1CCCC1[1] |

| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N[1] |

Below is a two-dimensional diagram of the molecular structure of this compound, generated using the DOT language.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 140.22 g/mol [1] |

| Monoisotopic Mass | 140.120115130 Da[1] |

| XLogP3-AA (LogP) | 2.3[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Synthesis Protocol

A common and effective method for the synthesis of ketones such as this compound is the reaction of an organometallic compound, specifically a Grignard reagent, with an acyl chloride. In this case, cyclopentylmagnesium bromide would be reacted with butanoyl chloride.

The general reaction is as follows:

Cyclopentylmagnesium bromide + Butanoyl chloride → this compound + MgBrCl

To prevent the common side reaction where the Grignard reagent reacts further with the newly formed ketone to produce a tertiary alcohol, the reaction is typically carried out at low temperatures.[2] Another approach to enhance selectivity for the ketone is the use of a less reactive organometallic reagent, such as a dialkylcadmium compound, which can be prepared from the Grignard reagent.[3]

Experimental Workflow for Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Grignard reaction.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]+ | 141.12740 |

| [M+Na]+ | 163.10934 |

| [M-H]- | 139.11284 |

| [M+NH4]+ | 158.15394 |

| [M+K]+ | 179.08328 |

| [M+H-H2O]+ | 123.11738 |

| [M]+ | 140.11957 |

| [M]- | 140.12067 |

| Data sourced from PubChemLite.[4] |

Note on Experimental Data: For definitive structural elucidation and confirmation, it is imperative to obtain and analyze experimental ¹H NMR, ¹³C NMR, and IR spectra. These analyses would provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Conclusion

This technical guide has summarized the key molecular and physicochemical properties of this compound. A plausible and widely used synthetic methodology has been outlined, providing a solid foundation for its preparation in a laboratory setting. The inclusion of predicted mass spectrometry data serves as a useful reference for the characterization of this compound. This document is intended to be a valuable resource for scientists engaged in chemical research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-cyclopentylbutan-1-one. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous ketones. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6635-68-3 | PubChem[1] |

| Exact Mass | 140.120115130 Da | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | -C(=O)-CH₂ -CH₂-CH₃ |

| ~2.90 | m | 1H | -C(=O)-CH -(CH₂)₄ |

| ~1.55-1.85 | m | 10H | -CH₂-CH₂ -CH₃ and cyclopentyl -CH₂ - protons |

| ~0.90 | t | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C =O (ketone) |

| ~52 | -C(=O)-CH -(CH₂)₄ |

| ~45 | -C(=O)-CH₂ -CH₂-CH₃ |

| ~30 | Cyclopentyl CH₂ (adjacent to CH) |

| ~26 | Cyclopentyl CH₂ |

| ~18 | -CH₂-CH₂ -CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2870 | Strong | C-H stretch (alkyl) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | CH₂ bend |

| ~1375 | Medium | CH₃ bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 85 | [C₅H₉CO]⁺ |

| 71 | [C₄H₉CO]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse program.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally set from 0 to 220 ppm.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at approximately 77.16 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR spectrometer.

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or dichloromethane) after the measurement.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopentylbutan-1-one. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is of interest in various chemical research and development sectors. This document outlines predicted spectral data based on established principles of NMR spectroscopy and provides a standardized experimental protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the distinct proton environments in the molecule. The butyl chain protons adjacent to the carbonyl group will be deshielded and appear at a lower field, while the cyclopentyl protons will show more complex splitting patterns due to their cyclic nature and proximity to the ketone.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2' | 2.50 - 2.60 | Triplet (t) | ~7.5 | 2H |

| H-1 | 2.90 - 3.10 | Multiplet (m) | - | 1H |

| H-2, H-5 | 1.70 - 1.90 | Multiplet (m) | - | 4H |

| H-3, H-4 | 1.50 - 1.70 | Multiplet (m) | - | 4H |

| H-3' | 1.55 - 1.70 | Sextet (sxt) | ~7.4 | 2H |

| H-4' | 0.90 - 1.00 | Triplet (t) | ~7.4 | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 210 - 215 |

| C-1 | 50 - 55 |

| C-2' | 40 - 45 |

| C-2, C-5 | 28 - 33 |

| C-3, C-4 | 25 - 30 |

| C-3' | 18 - 23 |

| C-4' | 13 - 15 |

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the NMR data tables.

Caption: Structure of this compound with atom numbering.

Logical Relationship of Proton Environments

The following diagram illustrates the neighboring proton environments that lead to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Proton coupling relationships in this compound.

Experimental Protocol for NMR Spectrum Acquisition

A standardized protocol for the acquisition of high-quality NMR spectra for a liquid ketone like this compound is provided below.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the sample's solubility and the desired region of the spectrum to be observed.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][2][3] This step is crucial to remove any particulate matter that could degrade the spectral resolution.[1][3][4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely and label it clearly.

2. Instrument Setup and Calibration:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Before acquiring the sample spectrum, the instrument's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220-240 ppm is necessary to encompass the carbonyl carbon signal.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The exact number will depend on the sample concentration and the desired signal-to-noise ratio.

5. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to generate the spectrum.

-

Phase correction should be applied to ensure all peaks are in the absorptive mode.

-

Baseline correction may be necessary to obtain a flat baseline.

-

The chemical shifts should be referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

For the ¹H NMR spectrum, integration of the signals should be performed to determine the relative ratios of the different types of protons.

Experimental Workflow

The following diagram outlines the key stages in the experimental workflow for acquiring the NMR spectrum of this compound.

Caption: Workflow for NMR spectrum acquisition and analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1-cyclopentylbutan-1-one, a ketone with applications in various fields of chemical research and development. This document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and outlines a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of Ketones

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules upon absorption of infrared radiation. For organic compounds like this compound, the IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's structure.

The key functional group in this compound is the carbonyl group (C=O) of the ketone, which gives rise to a characteristic strong absorption band in the IR spectrum. The position of this band is sensitive to the molecular environment. Additionally, the spectrum will be characterized by absorptions arising from the C-H bonds of the cyclopentyl and butyl aliphatic chains.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~1715 | Strong | C=O Stretch | Ketone carbonyl group. The position is influenced by the aliphatic nature of the attached groups. |

| 2960-2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the cyclopentyl and butyl groups. Multiple peaks are expected in this region. |

| 1465 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ groups in the cyclopentyl and butyl chains. |

| 1375 | Medium to Weak | C-H Bend | Bending vibrations of the CH₃ group in the butyl chain. |

| ~1150 | Medium to Weak | C-C Stretch | Stretching vibrations of the carbon-carbon single bonds in the molecular skeleton. |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.[1]

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of this compound (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal stability as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.[1]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The spectrometer will co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: After the measurement, the resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent and lint-free wipes to remove all traces of the sample.

Visualization of the Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the infrared spectrum of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylbutan-1-one is a ketone with the molecular formula C₉H₁₆O.[1][2] Its molecular weight is approximately 140.22 g/mol , with a monoisotopic mass of 140.120115130 Da.[1][2] Understanding the mass spectrometric behavior of such molecules is crucial for their identification and structural elucidation in various scientific disciplines, including drug discovery and metabolomics. This guide provides a detailed overview of the theoretical mass spectrometry of this compound, focusing on predicted fragmentation patterns under electron ionization (EI).

It is important to note that a comprehensive search of publicly available spectral databases, including the NIST Mass Spectrometry Data Center, did not yield an experimental electron ionization mass spectrum for this compound. Therefore, the fragmentation data and pathways discussed herein are based on established principles of mass spectrometry for ketones and analysis of analogous structures.

Theoretical Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily α-cleavage and McLafferty rearrangement, which are common for ketones. The expected major ions and their theoretical m/z values are summarized in the table below. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting fragment ions.

| Theoretical m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 140 | [C₉H₁₆O]⁺• | Molecular Ion | Moderate |

| 111 | [C₇H₁₁O]⁺ | α-cleavage (loss of C₂H₅•) | High |

| 98 | [C₆H₁₀O]⁺• | McLafferty Rearrangement (loss of C₃H₆) | Moderate to High |

| 83 | [C₆H₁₁]⁺ | Loss of CO from m/z 111 | Moderate |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of C₅H₉•) | High (likely base peak) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Moderate |

| 43 | [C₃H₇]⁺ | Propyl cation | Moderate |

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₉H₁₆O]⁺•) is expected to be dominated by two primary mechanisms:

-

Alpha (α)-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a highly favorable process as it leads to the formation of a stable acylium ion. For this compound, there are two possible α-cleavage pathways:

-

Loss of a propyl radical ([CH₃CH₂CH₂]•) to form an acylium ion at m/z 97.

-

Loss of a cyclopentyl radical ([C₅H₉]•) to form an acylium ion at m/z 71.

-

Loss of an ethyl radical ([CH₃CH₂]•) to form an acylium ion at m/z 111.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen available for transfer. In this process, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the elimination of a neutral alkene molecule and the formation of a new radical cation. For this compound, this would involve the elimination of propene (C₃H₆), leading to a fragment at m/z 98.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for analyzing a liquid ketone sample by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials and Instrumentation:

-

Sample: this compound, analytical standard

-

Solvent: Dichloromethane or hexane, HPLC grade

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system or equivalent).

-

GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Vials and Syringes: Standard GC vials with septa and a microsyringe for sample injection.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).

-

Transfer the solution to a GC vial and cap it.

-

-

GC-MS Method Setup:

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the theoretical fragmentation patterns discussed in this guide.

-

This comprehensive guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. For definitive structural confirmation and fragmentation analysis, obtaining an experimental mass spectrum using the outlined protocol is highly recommended.

References

An In-depth Technical Guide to 1-Cyclopentylbutan-1-one

This technical guide provides a comprehensive overview of 1-Cyclopentylbutan-1-one, a versatile ketone in organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.

Chemical Properties and Identifiers

This compound is a chemical compound with the molecular formula C₉H₁₆O.[1][2][3] It is recognized by several chemical identifiers, ensuring its unambiguous identification in databases and publications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[4], CymitQuimica[1] |

| Molecular Weight | 140.22 g/mol | PubChem[4], CymitQuimica[1] |

| CAS Number | 6635-68-3 | PubChem[4], ChemScene[2] |

| IUPAC Name | This compound | PubChem[4] |

| InChI | InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | PubChem[4] |

| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CCCC(=O)C1CCCC1 | PubChem[4] |

| Purity | Min. 95% | CymitQuimica[1] |

Synthesis of this compound

The discovery and initial synthesis of this compound can be traced back to a publication in Tetrahedron Letters in 1979.[3] The synthesis generally involves the reaction of a cyclopentyl derivative with a butyryl-containing reagent. A common approach is the Friedel-Crafts acylation of cyclopentane (B165970) or a related reaction involving an organometallic cyclopentyl reagent and a butyryl electrophile.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound, based on established organic chemistry principles for ketone synthesis.

Materials:

-

Cyclopentyl magnesium bromide (or a similar cyclopentyl organometallic reagent)

-

Butyryl chloride (or butanoic anhydride)

-

Anhydrous diethyl ether (or THF) as a solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of cyclopentyl magnesium bromide in anhydrous diethyl ether.

-

Acylation: The solution is cooled in an ice bath. Butyryl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted spectroscopic data provides valuable information for its characterization.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals expected for the propyl chain (triplet, sextet, triplet) and the cyclopentyl ring (multiplets). The protons alpha to the carbonyl group on the propyl chain and the cyclopentyl ring would be deshielded. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected around 200-210 ppm. Other signals would correspond to the carbons of the propyl and cyclopentyl groups. |

| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch is expected around 1710-1720 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for ketones would be observed. |

Applications and Biological Relevance

This compound is primarily utilized as a building block or intermediate in organic synthesis. Its ketone functional group allows for a variety of chemical transformations, making it a useful scaffold for the synthesis of more complex molecules.

There is currently no significant evidence in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be in the realm of synthetic chemistry rather than medicinal chemistry or drug development. The compound is often used in educational settings as an example for demonstrating reactions of ketones, such as nucleophilic addition.

Logical Relationship of Ketone Reactions

The ketone functional group in this compound is electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. This is a fundamental principle in its reactivity.

References

An In-depth Technical Guide to 1-Cyclopentylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-Cyclopentylbutan-1-one, a simple alkyl cyclopentyl ketone. While specific research on this molecule is limited, this document extrapolates information from established chemical principles and data on analogous compounds to present a thorough overview of its synthesis, properties, and potential biological significance.

Chemical and Physical Properties

This compound, also known as cyclopentyl propyl ketone, is a simple ketone with a nine-carbon backbone. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | --INVALID-LINK--[1] |

| Molecular Weight | 140.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 6635-68-3 | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents (predicted) | |

| XLogP3-AA | 2.3 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1] |

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound has not been prominently reported in the literature, its structure lends itself to two primary and well-established synthetic methodologies: Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction Protocol

The reaction of a cyclopentyl Grignard reagent with an appropriate butyryl electrophile is a highly plausible and efficient route to this compound. Two main variations of this approach are presented below.

Method A: Reaction with Butyryl Chloride

This method involves the reaction of cyclopentylmagnesium bromide with butyryl chloride.

Experimental Protocol:

-

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of bromocyclopentane (B41573) (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, if necessary, and then maintained at a gentle reflux until the magnesium is consumed.

-

Acylation: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of butyryl chloride (1.0 eq) in the same anhydrous solvent is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Method B: Reaction with Butanenitrile

An alternative Grignard approach involves the reaction with butanenitrile, followed by acidic hydrolysis of the resulting imine.

Experimental Protocol:

-

Grignard Reaction: To a solution of cyclopentylmagnesium bromide (1.1 eq), prepared as described above, a solution of butanenitrile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction mixture is carefully poured into a stirred mixture of ice and concentrated hydrochloric acid. The mixture is stirred for 1-2 hours until the intermediate imine is fully hydrolyzed.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by vacuum distillation.

Friedel-Crafts Acylation Protocol

Friedel-Crafts acylation offers a direct method to form the ketone by reacting an acylating agent with cyclopentane (B165970) in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an excess of cyclopentane, which serves as both reactant and solvent. The mixture is cooled to 0 °C.

-

Acylation: Butyryl chloride (1.0 eq) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic phases are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the product is purified by vacuum distillation.

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | - ~2.5-2.7 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-CO-).- ~1.5-1.8 ppm (multiplet): Protons of the cyclopentyl ring and the methylene (B1212753) group beta to the carbonyl (-CH₂-CH₂-CO-).- ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃). |

| ¹³C NMR | - ~210-215 ppm: Carbonyl carbon (C=O).- ~45-55 ppm: Methine carbon of the cyclopentyl ring attached to the carbonyl.- ~40-45 ppm: Methylene carbon alpha to the carbonyl.- ~25-30 ppm: Methylene carbons of the cyclopentyl ring.- ~18-22 ppm: Methylene carbon beta to the carbonyl.- ~13-15 ppm: Terminal methyl carbon. |

| IR Spectroscopy | - ~1715 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic ketone. This is similar to the C=O stretch observed in cyclopentyl methyl ketone.[2] |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 140.- Predicted Fragments: Alpha-cleavage would be expected, leading to fragments with m/z = 85 (cyclopentylcarbonyl cation) and m/z = 57 (propyl cation). McLafferty rearrangement is also possible. |

Potential Biological Activities and Applications

There is no direct research on the biological activities of this compound. However, the broader class of alkyl cyclic ketones has been investigated, primarily in the context of fragrance ingredients. A toxicological and dermatological assessment of this class of compounds indicated low acute toxicity and a low potential for skin sensitization.[3]